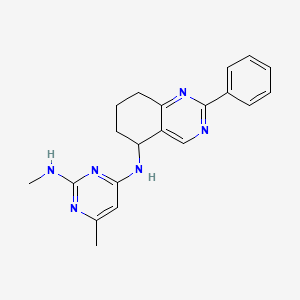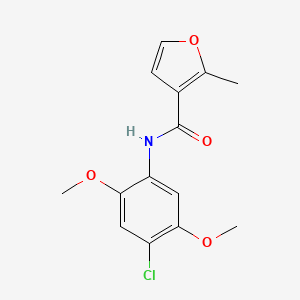![molecular formula C16H25N3O4 B5667825 7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5667825.png)
7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In 5]decan-6-one.
Mechanism of Action
The mechanism of action of 7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been proposed that the antimicrobial activity of this compound is due to its ability to disrupt the bacterial cell membrane and inhibit protein synthesis (Wang et al., 2013). The anticancer activity of this compound is thought to be due to its ability to induce apoptosis in cancer cells by activating the caspase cascade (Liu et al., 2015).
Biochemical and Physiological Effects
7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses (Wang et al., 2013). This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade (Liu et al., 2015). In addition, this compound has been investigated for its potential as a chiral auxiliary in asymmetric synthesis reactions (Wang et al., 2013).
Advantages and Limitations for Lab Experiments
7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one has several advantages and limitations for lab experiments. One of the advantages is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antimicrobial agents (Wang et al., 2013). Another advantage is its potential as a chiral auxiliary in asymmetric synthesis reactions, which could facilitate the synthesis of chiral compounds (Wang et al., 2013). However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions (Wang et al., 2013).
Future Directions
7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one has several potential future directions for scientific research. One direction is the development of new antimicrobial agents based on the structure of this compound. Another direction is the investigation of this compound's potential as a chiral auxiliary in asymmetric synthesis reactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for the treatment of cancer.
Conclusion
7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. This compound has broad-spectrum antimicrobial activity, potential as a chiral auxiliary in asymmetric synthesis reactions, and anticancer activity. Further studies are needed to fully understand the mechanism of action of this compound and its potential for the development of new antimicrobial agents and cancer treatments.
Synthesis Methods
The synthesis of 7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one has been achieved using different methods. One of the most common methods involves the reaction of 2-(2-oxo-1,3-oxazolidin-3-yl)acetic acid with 7-isopropyl-2,7-diazaspiro[4.5]decan-6-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (Wang et al., 2013). This method yields 7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one with high purity and yield.
Scientific Research Applications
7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one has potential applications in various fields of scientific research. One of the most promising applications is in the field of drug discovery. This compound has been shown to exhibit significant antimicrobial activity against a broad range of microorganisms, including bacteria, fungi, and viruses (Wang et al., 2013). It has also been shown to have anticancer activity by inducing apoptosis in cancer cells (Liu et al., 2015). Additionally, this compound has been investigated for its potential as a chiral auxiliary in asymmetric synthesis reactions (Wang et al., 2013).
properties
IUPAC Name |
3-[2-oxo-2-(6-oxo-7-propan-2-yl-2,7-diazaspiro[4.5]decan-2-yl)ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-12(2)19-6-3-4-16(14(19)21)5-7-18(11-16)13(20)10-17-8-9-23-15(17)22/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPGVHVKEGESKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC2(C1=O)CCN(C2)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chlorophenyl)-5-[4-(methylthio)benzylidene]-2,4-imidazolidinedione](/img/structure/B5667742.png)
![N-(2-chlorophenyl)-N'-{1-[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5667747.png)

![(3S*,4S*)-1-[(5-chloro-3-phenyl-1H-indol-2-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5667750.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5667760.png)
![N-(4-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5667764.png)

![ethyl (4-{[(4-fluorophenyl)amino]carbonyl}phenoxy)acetate](/img/structure/B5667771.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide](/img/structure/B5667788.png)
![2-[3-(1-tert-butyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)phenoxy]acetamide](/img/structure/B5667795.png)
![1-{1-[(5-chloro-2-thienyl)methyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5667798.png)
![2-methyl-1-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]quinolin-4(1H)-one](/img/structure/B5667809.png)

![2-[2-fluoro-4-(trifluoromethyl)benzyl]-2-azaspiro[4.4]nonan-3-one](/img/structure/B5667844.png)